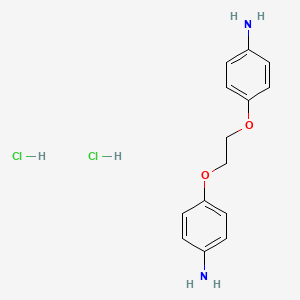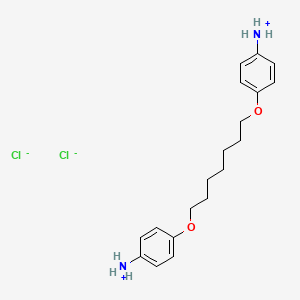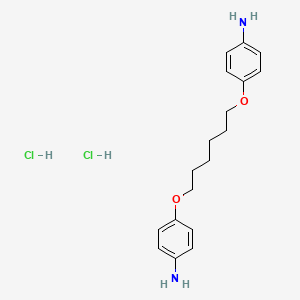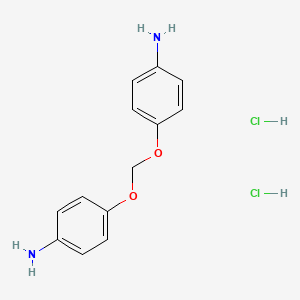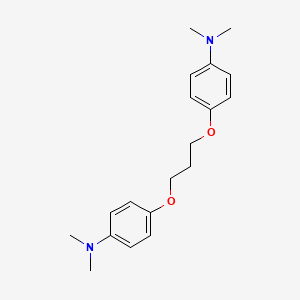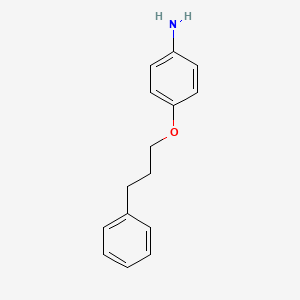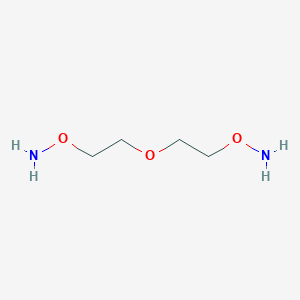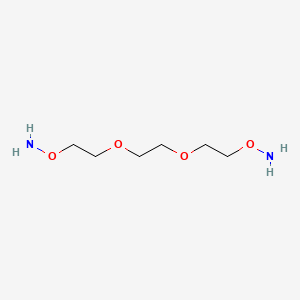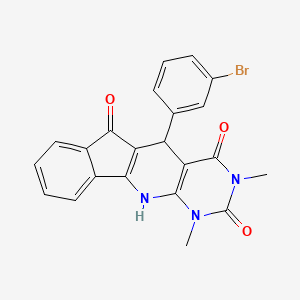
Bpipp
描述
Bpipp, also known as 5-(3-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione, is a non-competitive guanylyl cyclase (GC) and adenylyl cyclase (AC) inhibitor . It downregulates cAMP and cGMP synthesis, suppresses cGMP accumulation in a variety of cell lines .
Synthesis Analysis
The synthesis of Bpipp involves complex and indirect mechanisms, possibly associated with phospholipase C and tyrosine-specific phosphorylation . The effects of Bpipp on cyclic nucleotide synthesis were observed only in intact cells .Molecular Structure Analysis
The molecular formula of Bpipp is C22H16BrN3O3 . The exact structure can be found in various scientific databases .Chemical Reactions Analysis
Bpipp inhibits the stimulation of guanylyl cyclases, including types A and B and soluble isoform in various cells . It also suppresses the stimulation of adenylyl cyclase .Physical And Chemical Properties Analysis
Bpipp has a molecular weight of 450.3 g/mol . More detailed physical and chemical properties can be found in various scientific databases .科学研究应用
Inhibition of Cyclic Nucleotide Synthesis
Bpipp is known to be a non-competitive inhibitor of guanylyl and adenylyl cyclases . These enzymes are responsible for the synthesis of cyclic nucleotides, which are crucial signaling molecules in cells. Bpipp can inhibit cGMP synthesis induced by nitric oxide or natriuretic peptides, and forskolin- and isoproterenol-induced cAMP synthesis .
Treatment of Diarrhea
Bpipp has been identified as a potential treatment for diarrhea . Acute secretory diarrhea induced by infection with enterotoxigenic strains of Escherichia coli involves the binding of stable toxin (STa) to its receptor on the intestinal brush border, guanylyl cyclase type C (GC-C). This binding leads to an increase in intracellular cGMP, inducing an increase in chloride efflux and subsequent accumulation of fluid in the intestinal lumen . Bpipp can suppress STa-stimulated cGMP accumulation by decreasing GC-C activation in intact T84 human colorectal carcinoma cells . It also inhibited chloride-ion transport stimulated by activation of guanylyl or adenylyl cyclases and suppressed STa-induced fluid accumulation in an in vivo rabbit intestinal loop model .
作用机制
Target of Action
Bpipp, or 5-(3-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2,1:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione, primarily targets guanylyl cyclase type C (GC-C) and adenylyl cyclase . These enzymes play a crucial role in the synthesis of cyclic nucleotides, which are key secondary messengers in many biological processes .
Mode of Action
Bpipp acts as a non-competitive inhibitor of GC-C and adenylyl cyclase . It suppresses the accumulation of cyclic guanosine monophosphate (cGMP) by decreasing the activation of GC-C in cells . Bpipp also inhibits the stimulation of various types of guanylyl cyclases, including types A and B, and the soluble isoform . Furthermore, it suppresses the stimulation of adenylyl cyclase and significantly decreases the activities of adenylyl cyclase toxin of Bordetella pertussis and edema toxin of Bacillus anthracis .
Biochemical Pathways
The primary biochemical pathway affected by Bpipp involves the suppression of cyclic nucleotide synthesis . By inhibiting GC-C and adenylyl cyclase, Bpipp reduces the production of cGMP and cyclic adenosine monophosphate (cAMP), respectively . This leads to a decrease in chloride-ion transport stimulated by the activation of these cyclases .
Pharmacokinetics
Its ability to suppress cgmp accumulation in intact cells suggests that it can be absorbed and distributed within the body to exert its effects .
Result of Action
The primary molecular effect of Bpipp is the suppression of cGMP and cAMP synthesis . On a cellular level, this results in the inhibition of chloride-ion transport stimulated by the activation of guanylyl or adenylyl cyclases . This suppression of ion transport can lead to a decrease in fluid accumulation in the intestines, which is why Bpipp has potential for diarrhea research .
属性
IUPAC Name |
2-(3-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-6-5-7-12(23)10-11)16-18(24-20)13-8-3-4-9-14(13)19(16)27/h3-10,15,24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZKQDDYOLAPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402980 | |
| Record name | ST50103571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bpipp | |
CAS RN |
325746-94-9 | |
| Record name | ST50103571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-(3-Bromophenyl)-5,11-dihydro-1,3-dimethyl-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione (BPIPP) interact with its target and what are the downstream effects?
A: BPIPP inhibits guanylyl cyclase C (GC-C), the receptor for Escherichia coli heat-stable enterotoxin (STa) in the intestines. [] While the exact mechanism is complex and not fully understood, BPIPP appears to indirectly inhibit GC-C activation, potentially involving phospholipase C and tyrosine-specific phosphorylation. [] This inhibition reduces intracellular cyclic GMP (cGMP) levels, preventing the downstream effects of STa binding, such as chloride ion efflux and fluid accumulation in the intestines, which are responsible for diarrhea. [] Interestingly, BPIPP also demonstrates inhibitory activity on other guanylyl cyclase isoforms (A, B, and soluble) and adenylyl cyclase, including toxins that activate these enzymes. []
Q2: What are the potential therapeutic applications of BPIPP?
A: Given its inhibitory effect on GC-C, BPIPP has shown promise as a potential therapeutic agent for treating diarrhea, particularly secretory diarrhea caused by enterotoxigenic E. coli. [] In a rabbit intestinal loop model, BPIPP successfully suppressed STa-induced fluid accumulation. [] Moreover, its inhibitory effect on other cyclic nucleotide synthases suggests potential applications for conditions where these enzymes are implicated, although further research is required to explore these avenues.
Q3: What is the safety profile of BPIPP?
A: While studies have shown the in vitro and in vivo efficacy of BPIPP in reducing diarrhea, comprehensive toxicological data and long-term safety profiles are currently unavailable. [] Further research is needed to determine the safety and potential adverse effects of BPIPP before it can be considered for clinical use in humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



